molecular formula C19H26N4O3 B10917322 3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10917322
M. Wt: 358.4 g/mol
InChI Key: MZTPUDTWMWKCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” typically involves multi-step organic reactions. The process may start with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, followed by the introduction of the piperazine and pyrazole moieties through various coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole carboxylic acids, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its multiple functional groups and rigid bicyclic structure make it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its rigid structure and functional groups may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which “3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.

    Piperazine derivatives: Compounds featuring the piperazine ring with different functional groups.

Uniqueness

The uniqueness of “3-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID” lies in its combination of these three distinct moieties. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C19H26N4O3/c1-12-15(10-21(2)20-12)11-22-5-7-23(8-6-22)18(24)16-13-3-4-14(9-13)17(16)19(25)26/h3-4,10,13-14,16-17H,5-9,11H2,1-2H3,(H,25,26)

InChI Key

MZTPUDTWMWKCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(=O)C3C4CC(C3C(=O)O)C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.